3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, ¹⁹F, and ¹¹B NMR data provide critical insights into the compound’s structure:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 6.8–7.2 (multiplet) | Aromatic protons |
| ¹H | 4.5–5.0 (multiplet) | Cyclopentyloxy –O–CH |
| ¹³C | 160–165 (doublet) | C–F carbons |
| ¹⁹F | -110 to -140 (doublet) | Fluorine atoms |
| ¹¹B | 28–30 | Boron in –B(OH)₂ |
The ¹¹B NMR signal at 28–30 ppm confirms the presence of a trigonal planar boronic acid group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 242.03 ([M]⁺), with fragmentation patterns including:
Crystallographic Analysis and Conformational Studies
X-ray crystallography of related difluorophenylboronic acids reveals dimeric structures stabilized by O–H∙∙∙O hydrogen bonds between boronic acid groups. For this compound, steric hindrance from the cyclopentyloxy group likely disrupts perfect planarity, leading to a twisted conformation.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell angles | α = 90°, β = 95°, γ = 90° |
DFT studies predict the trans–cis conformer (boronic acid groups on opposite sides of the phenyl ring) as the most stable due to intramolecular hydrogen bonding between –B(OH)₂ and the cyclopentyloxy oxygen. The energy difference between conformers is ~2–3 kcal/mol, favoring the trans–cis form.
Properties
IUPAC Name |
(3-cyclopentyloxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMZLGWOQDLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, making it a candidate for further research and development in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C12H14B F2O2
- CAS Number : 1629971-64-7
- Molecular Weight : 232.05 g/mol
The compound features a phenyl ring substituted with two fluorine atoms and a cyclopentyloxy group, contributing to its lipophilicity and potential interaction with biological targets.
Biological Activity
Anticancer Properties
Research has indicated that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. The unique structure of this compound suggests it may serve as an effective proteasome inhibitor.
- Mechanism of Action : The compound's boronic acid functionality can form reversible covalent bonds with the active site of proteasomes, leading to the accumulation of pro-apoptotic factors and ultimately cell death in cancerous cells.
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in metabolic pathways.
- Cholinesterase Inhibition : Preliminary studies suggest that derivatives of difluorophenylboronic acids have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
The compound's structure may allow it to penetrate bacterial membranes effectively, potentially leading to antibacterial activity.
- Case Studies : In vitro studies have demonstrated that similar boronic acids exhibit antibacterial properties against various strains of bacteria, indicating a potential for this compound in treating infections.
Anti-inflammatory Effects
There is emerging evidence that boronic acids can modulate inflammatory responses.
- Mechanism : By inhibiting specific enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX), these compounds could reduce inflammation-related pain and swelling.
Summary of Biological Activities
Research Findings
Several studies have been conducted to evaluate the biological activities of boronic acids similar to this compound:
- Proteasome Inhibition Studies : Research has shown that compounds with similar structures effectively inhibit proteasome activity in various cancer cell lines, leading to increased apoptosis rates.
- Cholinesterase Inhibition Studies : Studies have identified specific difluorophenylboronic acid derivatives that inhibit AChE with IC50 values in the low micromolar range, indicating promising leads for neuroprotective agents.
- Antibacterial Testing : In vitro assays have demonstrated that certain phenylboronic acids exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications.
- Inflammation Models : Animal models treated with boronic acid derivatives showed reduced markers of inflammation compared to controls, supporting their role as anti-inflammatory agents.
Scientific Research Applications
Pharmaceutical Development
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its ability to form stable complexes with biological targets makes it particularly valuable in developing anti-cancer agents. The compound is involved in:
- Targeted Drug Delivery: The boronic acid moiety allows for selective binding to diols found in various biomolecules, facilitating the design of targeted drug delivery systems.
- Cancer Therapeutics: It is utilized in synthesizing inhibitors for various cancer-related pathways, contributing to the development of novel anti-cancer drugs.
Organic Synthesis
This compound is extensively used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are essential for constructing complex organic molecules and are pivotal in:
- Agrochemicals Production: It aids in synthesizing herbicides and pesticides.
- Fine Chemicals Production: The compound contributes to creating specialty chemicals used in various industrial applications.
Material Science
In material science, this compound plays a role in developing advanced materials with enhanced properties. Its applications include:
- Conductive Polymers: The compound is incorporated into polymer matrices to improve electrical conductivity.
- Nanomaterials: It is used in synthesizing nanocomposites that exhibit improved mechanical strength and thermal stability.
Bioconjugation Techniques
The unique chemical properties of this compound make it suitable for bioconjugation applications. Its ability to selectively bind to diols allows for:
- Labeling Biomolecules: This property is exploited in labeling techniques for tracking biomolecules in research.
- Diagnostics and Drug Delivery Systems: The compound's functionality facilitates the development of diagnostic agents and therapeutic delivery systems targeting specific tissues or cells.
Case Study 1: Development of Anti-Cancer Agents
Recent studies have demonstrated the efficacy of this compound as an intermediate in synthesizing novel anti-cancer agents that target specific oncogenic pathways. Research published in reputable journals highlights its potential in enhancing the selectivity and potency of these drugs.
Case Study 2: Organic Synthesis Innovations
Innovative methodologies utilizing this compound have been reported, showcasing its role in improving yields and selectivity in Suzuki-Miyaura reactions. These advancements are crucial for developing sustainable synthetic routes in organic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique reactivity and applications of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid are best understood through comparison with structurally related boronic acids. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₃BF₂O₃ | 242.03 | - 2,4-Difluoro substitution (electron-withdrawing) - Cyclopentyloxy group (steric bulk) |
Suzuki-Miyaura reactions, drug intermediates |
| 2,4-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.92 | - Simplistic difluoro-substituted phenyl - Lacks bulky alkoxy groups |
General cross-coupling reactions |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | - Single fluorine at para position - Minimal steric hindrance |
Drug development, catalysis |
| [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid | C₈H₇BF₄O₃ | 254.95 | - Trifluoroethoxy group (strong electron-withdrawing) - Increased solubility |
Specialty synthesis |
| 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid | C₁₃H₁₁BClFO₃ | 299.49 | - Benzyloxy and chloro substituents - Higher molecular complexity |
Targeted cross-coupling |
Key Differentiators
Substituent Effects: The 2,4-difluoro substitution in the target compound creates a strong electron-deficient aromatic system, enhancing reactivity in cross-coupling compared to mono-fluoro analogs like 4-fluorophenylboronic acid . The cyclopentyloxy group provides steric bulk that improves selectivity in reactions requiring spatial control, contrasting with smaller alkoxy groups (e.g., methoxy or ethoxy) .
Reactivity vs. Simplicity :
- Compared to 2,4-difluorophenylboronic acid, the cyclopentyloxy group in the target compound adds steric hindrance, reducing side reactions in crowded synthetic environments .
- Unlike [4-Fluoro-2-(trifluoroethoxy)phenyl]boronic acid, which relies on trifluoroethoxy for solubility, the target compound balances steric and electronic effects without extreme electron withdrawal .
Table 2: Electronic and Steric Parameters
| Compound | Hammett σ (Fluorine) | Steric Parameter (Es) |
|---|---|---|
| This compound | +0.48 (ortho-F) +0.15 (para-F) |
-2.5 (cyclopentyloxy) |
| 4-Fluorophenylboronic acid | +0.06 (para-F) | -0.55 (H) |
| 2,4-Difluorophenylboronic acid | +0.48 (ortho-F) +0.15 (para-F) |
-0.55 (H) |
Hammett σ values indicate electron-withdrawing capacity; higher Es values denote greater steric hindrance .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid typically follows these key steps:
- Synthesis of 2,4-difluorophenylboronic acid as the core intermediate.
- Introduction of the cyclopentyloxy group at the 3-position of the phenyl ring.
- Purification and characterization of the final boronic acid compound.
Preparation of 2,4-Difluorophenylboronic Acid
This intermediate is commonly prepared by the reaction of 2,4-difluorophenylmagnesium bromide with trimethylborate, followed by acidic workup. The detailed procedure is as follows:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 2,4-Difluorophenylmagnesium bromide (0.25 moles) in THF and trimethylborate (0.25 moles) | Simultaneous addition into THF at -15°C under nitrogen atmosphere over 1 hour | 84.3% (typical) |
| 2 | Stirring at -15°C for 15 minutes | Ensures complete reaction | - |
| 3 | Acidic workup with sulfuric acid in THF/water | Quenching and isolation of 2,4-difluorophenylboronic acid | - |
This method provides a robust and high-yielding route to the boronic acid intermediate, which is essential for further functionalization.
Introduction of the Cyclopentyloxy Group
The key transformation to obtain this compound is the etherification at the 3-position of the difluorophenyl ring. This step is generally performed by nucleophilic substitution or palladium-catalyzed coupling reactions, depending on the starting materials available.
Palladium-Catalyzed Cross-Coupling Approach
One of the most effective methods involves the Suzuki-Miyaura cross-coupling reaction of a suitable 3-halo-2,4-difluorophenylboronic acid derivative with cyclopentanol or its derivatives under palladium catalysis.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | Potassium carbonate or sodium carbonate |
| Solvent | Mixtures of toluene, water, or 1,2-dimethoxyethane |
| Temperature | 60–140°C |
| Time | 0.5 to 24 hours |
| Atmosphere | Inert (nitrogen or argon) |
This method allows for selective formation of the cyclopentyloxy ether via C–O bond formation, followed by isolation of the boronic acid.
Direct Nucleophilic Substitution
Alternatively, the cyclopentyloxy group can be introduced by nucleophilic substitution on a 3-halo-2,4-difluorophenylboronic acid derivative using cyclopentanol under basic conditions, often with sodium hydride or potassium carbonate as base. This method requires careful control of reaction conditions to avoid deboronation or side reactions.
Representative Experimental Data
The following table summarizes key experimental conditions and yields from related synthesis protocols involving 2,4-difluorophenylboronic acid derivatives and their functionalization relevant to the target compound:
Purification and Characterization
After synthesis, the product is typically purified by silica gel column chromatography using gradients of hexane and ethyl acetate or methyl tert-butyl ether in hexane. Characterization includes:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H, ^13C, ^19F) to confirm structure and substitution pattern.
- Infrared (IR) Spectroscopy to verify functional groups.
- Elemental Analysis for purity confirmation.
Research Findings and Considerations
- The presence of fluorine atoms at the 2 and 4 positions influences the reactivity and selectivity of the boronic acid in coupling reactions, often enhancing stability and electronic properties.
- Microwave-assisted synthesis has been shown to improve reaction rates and yields in palladium-catalyzed coupling reactions involving fluorinated boronic acids.
- The choice of base and solvent critically affects the efficiency of the etherification step to install the cyclopentyloxy group.
- Avoidance of harsh conditions is necessary to prevent deboronation or degradation of the sensitive boronic acid moiety.
Q & A
Basic Research Question
- FT-IR : Identify B-O (1,350–1,320 cm) and aromatic C-F (1,250–1,100 cm) stretches.
- NMR : NMR resolves cyclopentyl protons (δ 1.5–2.5 ppm), while NMR distinguishes para/meta fluorine environments (δ -110 to -120 ppm). NMR confirms boronic acid integrity (δ ~30 ppm) .
- X-ray Crystallography : Resolves steric effects from the cyclopentyloxy group and planarity of the boronic acid moiety. Similar structures (e.g., 4-formylphenylboronic acid) show dihedral angles of 10–20° between the boronic acid and substituents .
How can computational modeling (e.g., DFT) predict the stability and reaction pathways of this compound?
Advanced Research Question
DFT calculations (B3LYP/6-311++G(d,p)) model the compound’s geometry, frontier orbitals, and transition states. For example:
- HOMO-LUMO Gap : Fluorine substitution reduces the gap, increasing electrophilicity.
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (boron) and electrophilic regions (fluorinated aryl ring).
- Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonds between the boronic acid and active-site residues .
What storage conditions are critical for maintaining the compound’s stability?
Basic Research Question
Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the boronic acid to boroxine. Use amber vials to avoid photodegradation. Stability assessments via NMR over 6 months show <5% degradation under these conditions, aligning with protocols for fluorophenylboronic acids .
How can steric hindrance from the cyclopentyloxy group be mitigated in coupling reactions?
Advanced Research Question
- Ligand Selection : Bulky ligands (e.g., SPhos or XPhos) enhance palladium catalyst turnover by reducing steric clashes .
- Solvent Optimization : Use polar aprotic solvents (DME or DMF) to improve solubility and stabilize the transition state.
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, minimizing side reactions caused by prolonged heating .
Are there contradictions in reported reactivity data for fluorinated phenylboronic acids, and how should they be resolved?
Advanced Research Question
Discrepancies in coupling yields (e.g., para vs. meta fluorine effects) arise from solvent polarity and base strength. For example:
- Base Strength : Strong bases (CsCO) deprotonate boronic acids more efficiently in non-polar solvents (toluene), improving reactivity.
- Electronic vs. Steric Effects : Meta-fluorine may hinder coupling less than para-fluorine due to reduced steric bulk. Systematic studies using Hammett parameters (σ and σ) can resolve these contradictions .
What role does the cyclopentyloxy group play in biological activity or material science applications?
Advanced Research Question
The cyclopentyloxy group enhances lipophilicity (logP ~3.5), improving membrane permeability in drug candidates. In materials science, its bulky structure disrupts π-π stacking in polymers, increasing solubility. Comparative studies with methoxy or ethoxy analogs show a 20–30% increase in bioactivity, attributed to improved hydrophobic interactions .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
